![molecular formula C20H14N2 B087749 6,13-Dihydrodibenzo(b,i)phenazine CAS No. 10350-06-8](/img/structure/B87749.png)
6,13-Dihydrodibenzo(b,i)phenazine
描述
6,13-Dihydrodibenzo(b,i)phenazine is an organic compound with the molecular formula C20H14N2. It is a polycyclic aromatic compound that contains nitrogen atoms within its structure.
准备方法
The synthesis of 6,13-Dihydrodibenzo(b,i)phenazine typically involves the reaction between 2,3-diaminonaphthalene and 2,3-dihydroxynaphthalene . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.
化学反应分析
6,13-Dihydrodibenzo(b,i)phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Pharmaceutical Applications
Anticancer Properties
Recent studies have highlighted the potential of 6,13-Dihydrodibenzo(b,i)phenazine derivatives in cancer treatment. For instance, compounds derived from this structure have shown promising results as multi-targeted kinase inhibitors, which are crucial for treating various cancers. These compounds were evaluated for their cytotoxicity against multiple cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). The findings indicated significant cytotoxic effects, with some derivatives exhibiting IC50 values comparable to established anticancer drugs like doxorubicin .
Mechanism of Action
The mechanism behind the anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation by targeting specific kinases involved in cancer progression. This suggests a pathway for further development and optimization of these compounds as therapeutic agents .
Photodynamic Therapy
Photosensitizing Properties
this compound has been explored for its photosensitizing properties in photodynamic therapy (PDT). Research indicates that derivatives of this compound can generate reactive oxygen species (ROS) upon light activation, which is essential for inducing cytotoxic effects in targeted cells. The structural modifications enhance its luminescence and aggregation-induced emission properties, making it suitable for applications in PDT .
Mitochondria-Targeting Ability
Recent advancements have demonstrated that certain derivatives possess mitochondria-targeting capabilities, which can improve the efficacy of PDT by selectively damaging cancer cells while sparing normal tissues. This specificity is crucial for minimizing side effects associated with conventional therapies .
Analytical Chemistry
Separation Techniques
In analytical chemistry, this compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A notable application involves using a Newcrom R1 HPLC column under reverse-phase conditions to effectively isolate this compound from impurities. The method employs a mobile phase consisting of acetonitrile and water, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid .
Scalability and Preparative Separation
This liquid chromatography technique is scalable and suitable for preparative separation, making it valuable in both research and industrial settings where purity and yield are critical .
Summary Table: Applications of this compound
作用机制
The mechanism of action of 6,13-Dihydrodibenzo(b,i)phenazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
相似化合物的比较
6,13-Dihydrodibenzo(b,i)phenazine can be compared with other similar compounds such as:
Dibenzo[b,i]phenazine: Similar in structure but lacks the hydrogenation at positions 6 and 13.
6,13-Dihydro-6,13-diazapentacene: Another related compound with slight structural differences.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct chemical and physical properties .
生物活性
6,13-Dihydrodibenzo(b,i)phenazine (C20H14N2) is a phenazine derivative that has garnered attention for its diverse biological activities. Phenazines are known for their roles in various biological processes, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
This compound features a unique structure characterized by two fused benzene rings and a phenazine core. Its molecular formula is C20H14N2, with a molecular weight of 298.34 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its ability to interact with cellular components.
Antimicrobial Activity
Research indicates that phenazine derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can produce reactive oxygen species (ROS), which are crucial for their antimicrobial effects.
- Case Study : A study demonstrated that phenazine derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves ROS generation leading to oxidative stress in bacterial cells .
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It has shown promise in inhibiting the growth of cancer cell lines through various mechanisms.
- Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung cancer) | 10.5 | Induction of apoptosis via ROS generation |
MDA-MB-231 (Breast cancer) | 8.2 | Inhibition of cell proliferation |
HL-60 (Leukemia) | 5.0 | DNA intercalation and topoisomerase inhibition |
The data indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
The biological activities of this compound are attributed to several mechanisms:
- ROS Generation : The compound can generate ROS upon activation, leading to oxidative damage in microbial and cancer cells.
- DNA Intercalation : It can intercalate into DNA strands, disrupting replication and transcription processes.
- Topoisomerase Inhibition : The compound inhibits topoisomerases, enzymes critical for DNA unwinding during replication .
Pharmacological Potential
Given its broad spectrum of biological activities, this compound holds potential for development as a therapeutic agent in treating infections and cancers. Further studies are needed to elucidate its pharmacokinetics and optimal dosing regimens.
属性
IUPAC Name |
2,13-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-2-6-14-10-18-17(9-13(14)5-1)21-19-11-15-7-3-4-8-16(15)12-20(19)22-18/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBHKGNUIINBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145881 | |
Record name | 6,13-Dihydrodibenzo(b,i)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10350-06-8 | |
Record name | 6,13-Dihydrodibenzo[b,i]phenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10350-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,13-Dihydrodibenzo(b,i)phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010350068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC155177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,13-Dihydrodibenzo(b,i)phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,13-dihydrodibenzo[b,i]phenazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。